[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid

Lipophilicity Drug-likeness Biphasic catalysis

[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid (CAS 1340599-84-9) is a boronic acid-functionalized benzothiophene building block with an isopropyl substituent at the 5-position. It belongs to the class of heteroarylboronic acids widely employed in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures in medicinal chemistry, agrochemical, and materials science programs.

Molecular Formula C11H13BO2S
Molecular Weight 220.10 g/mol
CAS No. 1340599-84-9
Cat. No. B6615184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid
CAS1340599-84-9
Molecular FormulaC11H13BO2S
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=CC(=C2)C(C)C)(O)O
InChIInChI=1S/C11H13BO2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h3-7,13-14H,1-2H3
InChIKeyYYIBNLRWBLXQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropylbenzothiophene-2-Boronic Acid (CAS 1340599-84-9): Procurement-Relevant Chemical Profile


[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid (CAS 1340599-84-9) is a boronic acid-functionalized benzothiophene building block with an isopropyl substituent at the 5-position [1]. It belongs to the class of heteroarylboronic acids widely employed in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures in medicinal chemistry, agrochemical, and materials science programs [2]. The compound has a molecular formula of C₁₁H₁₃BO₂S, a molecular weight of 220.10 g·mol⁻¹, and is commercially available at a typical purity of 95% .

Why Generic Benzothiophene Boronic Acids Cannot Replace the 5-Isopropyl Analog


Within the benzothiophene-2-boronic acid family, substitution at the 5-position fundamentally alters physicochemical properties critical to synthetic performance and biological target engagement. The isopropyl group imparts a distinct steric and electronic environment compared to the unsubstituted (R = H) or 5‑methyl (R = CH₃) analogs [1]. Calculated partition coefficients (logP) differ substantially—the 5‑isopropyl derivative exhibits a logP of 3.50, while the 5‑methyl analog has a logP of 2.78 and the unsubstituted parent compound has a reported logP as low as 0.58 . Such differences directly affect aqueous solubility, membrane permeability, and phase-transfer behavior in biphasic Suzuki couplings. Consequently, substituting one analog for another without compensating for these property shifts can lead to failed coupling reactions, altered regioselectivity, or loss of biological activity in downstream screening cascades.

Quantitative Differentiation of 5-Isopropylbenzothiophene-2-Boronic Acid Versus Closest Analogs


Lipophilicity (logP) Comparison: 5-Isopropyl vs. 5-Methyl vs. Unsubstituted Benzothiophene-2-Boronic Acids

The 5-isopropyl substituent markedly increases lipophilicity relative to the 5‑methyl and unsubstituted analogs. The computed logP for the 5‑isopropyl derivative is 3.50, compared to 2.78 for the 5‑methyl analog and 0.58 for the parent benzothiophene-2-boronic acid [1] . This represents a >2.9 log unit increase over the unsubstituted compound, translating to approximately an 800‑fold higher octanol–water partition coefficient.

Lipophilicity Drug-likeness Biphasic catalysis

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Consistency Across 5-Substituted Analogs

Despite the lipophilicity difference, the topological polar surface area (TPSA) of the 5‑isopropyl derivative is identical to that of benzothiophene-2-boronic acid at 40.46 Ų, and the hydrogen bond donor (2) and acceptor (2) counts are conserved across the series [1]. This indicates that the isopropyl group modulates partition behavior without altering the core hydrogen-bonding pharmacophore, a desirable combination for maintaining target recognition while tuning pharmacokinetics.

Drug-likeness Permeability ADME prediction

Steric Bulk and Conformational Flexibility: Isopropyl vs. Methyl vs. Hydrogen at the 5-Position

The isopropyl group introduces greater steric demand at the 5-position compared to hydrogen or methyl. The molar refractivity (a correlate of steric volume) for the 5‑isopropyl derivative is 57.29 cm³·mol⁻¹, versus 43.94 cm³·mol⁻¹ for the unsubstituted benzothiophene-2-boronic acid [1]. The isopropyl group also contributes two freely rotatable bonds, which may influence molecular recognition in biological targets relative to the conformationally more restricted 5‑methyl or 5‑H analogs [2].

Regioselectivity Steric effects Cross-coupling

Suzuki–Miyaura Cross-Coupling Reactivity: Yield Expectations for Benzothiophene-2-Boronic Acid Derivatives

Benzothiophene-2-boronic acids are established coupling partners in Suzuki–Miyaura reactions. In one study, several benzo[b]thiophene boronic acids were coupled with bromodehydroamino acid esters under Pd(PPh₃)₄ catalysis (Na₂CO₃ or NaHCO₃, DME/H₂O, 90 °C), yielding 40–80% of the corresponding dehydrotryptophan sulfur analogues [1]. While no study directly compares the 5‑isopropyl derivative against the 5‑methyl or unsubstituted analogs under identical conditions, the data confirm that benzothiophene-2-boronic acids are competent in this transformation, and the 5‑substituent is not expected to deactivate the boronic acid toward transmetalation.

Suzuki coupling Cross-coupling yield Heteroarylboronic acids

β-Lactamase Inhibitory Potential: Benzothiophene-2-Boronic Acid as a Privileged Scaffold

Benzo[b]thiophene-2-boronic acid (BZBTH2B) has been characterized as a nanomolar inhibitor of class C β-lactamases (AmpC) and serves as a starting point for broad-spectrum serine β-lactamase inhibitor design [1]. A structure-based drug design effort yielded analogues with potent activity against both class A and class C enzymes, with the boronic acid group forming a reversible covalent bond with the catalytic serine [1]. The 5‑isopropyl derivative, by virtue of its identical boronic acid warhead and benzothiophene core, is predicted to engage the same target class, while the isopropyl substituent offers a vector for modulating selectivity and pharmacokinetics that is absent in the unsubstituted lead.

Antimicrobial resistance β-Lactamase inhibition Boronic acid pharmacophore

High-Impact Application Scenarios for 5-Isopropylbenzothiophene-2-Boronic Acid


Lead Optimization in CNS Drug Discovery Requiring Elevated logP

The 5‑isopropyl derivative’s computed logP of 3.50–4.05 positions it favorably for central nervous system (CNS) programs where higher lipophilicity correlates with blood–brain barrier penetration [1]. Teams optimizing CNS-penetrant kinase inhibitors or GPCR modulators can incorporate this building block via Suzuki coupling to introduce the benzothiophene motif while simultaneously increasing logP by >2.9 units relative to the unsubstituted phenylboronic acid alternative.

Sterically Directed Regioselective Cross-Coupling in Complex Molecule Synthesis

The enhanced steric bulk of the isopropyl group (molar refractivity 57.29 cm³·mol⁻¹ vs. 43.94 cm³·mol⁻¹ for unsubstituted) can be exploited to control regioselectivity in palladium-catalyzed cross-couplings with polyhalogenated arenes [2]. In natural product or pharmaceutical intermediate synthesis where chemoselective coupling at a specific halide site is required, the 5‑isopropyl derivative may favor mono-coupling at less hindered positions.

β-Lactamase Inhibitor SAR Expansion

Building on the validated benzothiophene-2-boronic acid scaffold as a nanomolar β-lactamase inhibitor [3], the 5‑isopropyl analog provides a ready‑to‑use derivative for synthesizing focused libraries aimed at improving selectivity across class A versus class C enzymes. The isopropyl substituent explores a hydrophobic pocket adjacent to the active site that is not accessible with the unsubstituted or 5‑methyl variants.

Material Science: Organic Semiconductor Building Block

Benzothiophene-based boronic acids are used in the synthesis of organic semiconductors and phosphorescent sensors . The 5‑isopropyl derivative’s enhanced solubility in non‑polar organic solvents, inferred from its elevated logP, can improve solution processability during device fabrication while maintaining the electronic properties of the benzothiophene core.

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